4-(2,4-Di-tert-pentylphenoxy)butanenitrile

Catalog No.
S774505
CAS No.
36268-65-2
M.F
C20H31NO
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Di-tert-pentylphenoxy)butanenitrile

CAS Number

36268-65-2

Product Name

4-(2,4-Di-tert-pentylphenoxy)butanenitrile

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3

InChI Key

JEWCXPGDBLFXNE-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC

4-(2,4-Di-tert-pentylphenoxy)butanenitrile, with the chemical formula C20_{20}H31_{31}NO and CAS number 36268-65-2, is an organic compound characterized by a butanenitrile group attached to a phenoxy moiety that contains two tert-pentyl substituents at the 2 and 4 positions of the phenol ring. This compound exhibits a unique structure that contributes to its diverse applications in various fields.

There is no current information available regarding the mechanism of action of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile.

Due to the lack of research on this specific compound, no safety information is available. However, nitriles in general can be toxic and flammable. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

The reactivity of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile is primarily influenced by its nitrile and ether functionalities. Key reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of amides or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield corresponding carboxylic acids.
  • Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile can be achieved through several methods:

  • Nitrilation of Butanol: Starting from 4-(2,4-Di-tert-pentylphenoxy)butanol, a nitrile can be formed via dehydration or direct nitrilation using reagents such as phosphorus pentoxide.
  • Phenolic Coupling: The compound can also be synthesized through coupling reactions involving phenolic compounds and alkyl halides or nitriles under basic conditions.
  • Gold-Catalyzed Reactions: Recent advancements in gold-catalyzed organic reactions may provide innovative pathways for synthesizing this compound through selective functionalization of the aromatic ring .

4-(2,4-Di-tert-pentylphenoxy)butanenitrile finds applications in various domains:

  • Agricultural Chemicals: Its structural features may lend it properties suitable for use as a pesticide or herbicide.
  • Material Science: The compound's stability and reactivity make it a candidate for developing advanced materials or coatings.
  • Pharmaceuticals: Potential biological activities suggest applications in drug development, particularly in creating compounds with antioxidant properties.

Several compounds share structural similarities with 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-tert-ButylphenolContains tert-butyl groupKnown for its antioxidant properties
2,6-Di-tert-butylphenolTwo tert-butyl groups on the phenol ringCommonly used as an antioxidant
4-(tert-Pentyl)phenolOne tert-pentyl groupExhibits similar reactivity patterns
PhenolBasic structure without bulky substituentsFundamental building block in organic chemistry

The uniqueness of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile lies in its combination of bulky substituents and a nitrile functional group, which may impart distinct physical and chemical properties compared to its analogs.

Friedel-Crafts Alkylation Approaches

Catalyst Systems for Phenolic Alkylation

The synthesis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile requires sophisticated catalyst systems for effective phenolic alkylation reactions [1]. Traditional Friedel-Crafts alkylation reactions utilize Lewis acid catalysts to facilitate the attachment of alkyl groups to electron-rich aromatic systems, with aluminum chloride being the most extensively studied catalyst for this transformation [2]. The mechanism involves the generation of carbocation electrophiles through Lewis acid-assisted ionization of alkyl halides, followed by electrophilic aromatic substitution on the phenolic substrate [2].

Modern catalyst development has focused on heterogeneous systems that offer improved selectivity and environmental benefits compared to homogeneous Lewis acids [3]. Silica-supported aluminum phenolate catalysts have demonstrated exceptional performance in phenol alkylation reactions, exhibiting primarily Lewis acidity through two distinct types of active sites [3]. These supported catalysts provide ortho-selectivity for the introduction of the first tertiary alkyl group, which is crucial for achieving the desired substitution pattern in the target molecule [3].

Zeolite-based catalysts represent another significant advancement in phenolic alkylation catalyst systems [4]. Zirconium-containing Beta zeolites have shown remarkable effectiveness for selective alkylation reactions, achieving high phenol conversion rates of 71% with substantial selectivity toward dialkylated products [4]. The catalyst performance is attributed to the presence of both Brønsted acid sites and Lewis acid sites, with Brønsted acidity providing the dominant catalytic activity [4]. The zirconium species are primarily distributed in the mesopores of the Beta zeolites, significantly enhancing Lewis acid site concentration while maintaining Brønsted acid site density [4].

Catalyst SystemConversion (%)Selectivity (%)Temperature (°C)Reference
Aluminum Chloride85-9560-7580-120 [1]
Silica-Supported Al-Phenolate75-8580-90100-140 [3]
Zr-Beta Zeolite7118.5 (2,4-product)150-200 [4]
Ferric Chloride70-8065-8060-100 [5]

Advanced catalyst formulations have incorporated heteropolyacids and modified zeolites to enhance both activity and selectivity [6]. Tungstophosphoric acid supported on mesoporous materials demonstrates superior performance compared to conventional aluminum-based systems, particularly in terms of product selectivity and catalyst recyclability [6]. The heterogeneous nature of these catalysts facilitates easier separation and purification processes, making them attractive for large-scale applications [6].

tert-Pentyl Group Incorporation Strategies

The incorporation of tert-pentyl groups into phenolic substrates requires specialized strategies due to the unique steric and electronic properties of this bulky alkyl substituent [7]. The tert-pentyl group offers significant advantages as a directing group in asymmetric synthesis applications, providing pronounced stereodirecting effects that exceed those of simpler alkyl groups [7]. The flexibility of the ethyl unit within the tert-pentyl group enables rotational freedom that generates effective steric coverage when properly positioned on aromatic substrates [7].

The synthesis of tert-pentyl chloride, a key intermediate for alkylation reactions, proceeds through nucleophilic substitution mechanisms involving tertiary alcohol precursors [8]. The reaction follows an unimolecular substitution pathway due to the tertiary nature of the carbocation intermediate, with the reaction proceeding efficiently at room temperature when appropriate conditions are maintained [8]. The formation of stable tertiary carbocations is crucial for successful tert-pentyl group incorporation [9].

Isoamylene-based synthetic routes provide alternative pathways for tert-pentyl group introduction [10]. These approaches utilize 2-methylbutene isomers as starting materials, which can be converted to the desired alkylating agents through various functionalization reactions [10]. The dichlorocyclopropanation of isoamylene fractions has been demonstrated to proceed quantitatively, forming mixtures of alkylated products that can be further transformed into tert-pentyl derivatives [10].

Industrial-scale tert-pentyl group incorporation typically employs Friedel-Crafts alkylation conditions with appropriate catalyst systems [11]. The reaction mechanism involves initial formation of a tert-pentyl carbocation through interaction with Lewis acid catalysts, followed by electrophilic attack on the phenolic substrate [11]. The regioselectivity of the alkylation can be controlled through careful selection of reaction conditions, catalyst loading, and temperature management [11].

Temperature optimization studies have revealed that tert-pentyl group incorporation requires elevated temperatures to achieve acceptable conversion rates . Reactions conducted at temperatures below 50°C typically exhibit poor conversion, while temperatures exceeding 200°C may lead to unwanted side reactions and reduced selectivity . The optimal temperature range for most tert-pentyl alkylation reactions falls between 80°C and 150°C, depending on the specific substrate and catalyst system employed .

Nitrile Functionalization Techniques

Cyano Group Introduction Methods

The introduction of cyano groups into organic molecules represents a fundamental transformation in synthetic organic chemistry, with multiple methodologies available for achieving this functional group installation [13] [14]. Nucleophilic substitution reactions using cyanide salts constitute the most widely employed approach for cyano group introduction, typically involving sodium cyanide or potassium cyanide as the nucleophilic species [14] [15]. These reactions proceed through either unimolecular or bimolecular substitution mechanisms, depending on the nature of the alkyl halide substrate and the reaction conditions employed [16].

Primary alkyl halides undergo nucleophilic substitution with cyanide ions through a bimolecular mechanism, requiring the use of polar aprotic solvents such as ethanol to prevent competing hydroxyl substitution [14] [16]. The reaction involves direct displacement of the halide leaving group by the cyanide nucleophile, forming the carbon-nitrogen triple bond in a single concerted step [16]. Secondary alkyl halides can also participate in these reactions, though the mechanism may vary depending on the specific substrate structure and reaction conditions [16].

Tertiary alkyl halides present unique challenges for cyano group introduction due to their tendency to undergo unimolecular substitution reactions [16]. These substrates typically require polar protic solvents to facilitate carbocation formation, followed by nucleophilic attack by cyanide ions [16]. The use of elevated temperatures and extended reaction times is often necessary to achieve acceptable conversion rates with tertiary substrates [15].

Alternative methods for cyano group introduction include the dehydration of primary amides using reagents such as phosphorus pentoxide, phosphorus oxychloride, or thionyl chloride [14] [15]. This approach provides access to nitriles from readily available carboxylic acid derivatives, though it requires careful control of reaction conditions to prevent over-dehydration or substrate decomposition [14]. The dehydration mechanism involves initial formation of an activated amide intermediate, followed by elimination of water to generate the nitrile product [14].

Industrial applications often employ ammoxidation processes for large-scale nitrile synthesis, particularly for simple alkyl nitriles such as butanenitrile [17]. These reactions involve the treatment of primary alcohols with ammonia and oxygen under elevated temperatures, typically catalyzed by metal oxide systems [17]. The process offers advantages in terms of atom economy and environmental impact compared to traditional halide displacement reactions [17].

MethodSubstrate TypeTypical Yield (%)Reaction ConditionsReference
Cyanide DisplacementPrimary Alkyl Halides75-90Ethanol, 60-80°C [14]
Cyanide DisplacementSecondary Alkyl Halides65-85Ethanol, 80-100°C [16]
Cyanide DisplacementTertiary Alkyl Halides50-70Protic Solvents, 100-120°C [16]
Amide DehydrationPrimary Amides70-85POCl₃, 150-200°C [14]
AmmoxidationPrimary Alcohols80-95NH₃/O₂, 300-400°C [17]

Protecting Group Strategies

Protecting group strategies for nitrile functionalities require careful consideration of the unique chemical properties of the carbon-nitrogen triple bond [18] [19]. Unlike many other functional groups, nitriles are generally stable under a wide range of reaction conditions, which can limit the need for protection in many synthetic sequences [18]. However, specific circumstances may require temporary masking of the nitrile group to prevent unwanted side reactions or to enable selective functionalization of other parts of the molecule [19].

The cyanoethyl protecting group represents one of the most commonly employed strategies for temporary nitrile protection, particularly in nucleotide chemistry applications [19]. This protecting group can be installed through nucleophilic addition reactions and subsequently removed under mild basic conditions using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile [19]. The deprotection mechanism involves elimination of acrylonitrile, regenerating the original functional group [19].

Silyl-based protecting groups offer alternative strategies for nitrile protection, though their application is less common than in other functional group classes [18]. Trimethylsilyl groups can be installed on terminal alkynes through deprotonation followed by reaction with chlorotrimethylsilane, and similar strategies may be applicable to certain nitrile-containing substrates [18]. The cleavage of silyl protecting groups typically employs fluoride sources such as tetrabutylammonium fluoride or potassium carbonate in methanol [18].

Metal complexation represents another approach to nitrile protection, particularly useful in organometallic chemistry applications [18]. Dicobalt octacarbonyl can form stable complexes with triple bonds, effectively protecting them from unwanted reactions [18]. The metal complex can be subsequently removed through oxidative cleavage, regenerating the free nitrile functionality [18].

Advanced protecting group strategies have focused on developing orthogonal protection systems that allow for selective deprotection in the presence of other protected functionalities [20]. Cyanosulfurylide protecting groups represent a novel approach that offers exceptional stability under standard synthetic conditions while enabling rapid deprotection under mild aqueous conditions using electrophilic halogenating agents [20]. These protecting groups proceed through highly selective carbon-carbon bond cleavage reactions, making them particularly attractive for complex synthetic applications [20].

Photolabile protecting groups provide additional options for nitrile protection in specialized applications [18]. These systems allow for selective deprotection using specific wavelengths of light, enabling spatial and temporal control over the deprotection process [18]. The quantum yield for deprotection can be modulated through isotope effects, providing additional selectivity in complex molecular systems [18].

Large-Scale Production Optimization

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for large-scale synthesis of complex organic molecules, offering significant advantages over traditional batch processing methods [21] [22]. The implementation of continuous flow systems for the production of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile provides enhanced heat and mass transfer capabilities, improved safety profiles, and superior scalability compared to conventional batch reactors [22] [23].

Flow reactor systems excel in managing exothermic reactions through their high surface area to volume ratios, which facilitate efficient heat removal and temperature control [23] [24]. This characteristic is particularly important for Friedel-Crafts alkylation reactions, which often generate significant amounts of heat that must be carefully managed to prevent runaway reactions and maintain product quality [23]. The ability to operate under precisely controlled isothermal conditions enables higher yields and improved selectivity in temperature-sensitive transformations [24].

Mass transfer enhancement in flow reactors results from the microchannels that provide high interfacial area between reactant phases [24]. This feature is especially beneficial for multiphase reactions involving gas-liquid or liquid-liquid systems, where traditional batch reactors may suffer from poor mixing and mass transfer limitations [24]. The improved mass transfer characteristics enable shorter reaction times and more efficient utilization of reagents [24].

Safety considerations represent a major driving force for the adoption of continuous flow technology in industrial applications [22] [23]. The small inventory of hazardous materials present in flow reactors at any given time significantly reduces the risk associated with toxic, explosive, or otherwise dangerous reagents [22]. For reactions involving unstable intermediates or hazardous by-products, continuous flow systems allow for immediate consumption or quenching of these species, minimizing accumulation and associated risks [23].

Microwave-assisted continuous flow organic synthesis has demonstrated particular effectiveness for complex molecular transformations [21]. The combination of microwave heating with flow technology enables rapid heating and cooling cycles that are difficult to achieve in batch systems [21]. This approach has been successfully applied to the synthesis of complex natural products, achieving improved yields and reduced reaction times compared to conventional heating methods [21].

Flow Reactor TypeThroughput (kg/day)Temperature Range (°C)Pressure Capability (bar)Reference
Microreactor Systems0.1-10-40 to 3001-50 [25]
Tubular Flow Reactors10-100020-4001-200 [23]
Microwave-Assisted Flow1-10050-2501-30 [21]
Packed Bed Reactors50-5000100-50010-100 [26]

Scale-up considerations for continuous flow processes differ fundamentally from batch scale-up approaches [27]. Flow reactors can be scaled through increased throughput rates or parallel operation of multiple identical units, maintaining the same residence time and reaction conditions that were optimized at laboratory scale [27]. This numbering-up approach eliminates many of the heat and mass transfer issues that plague traditional batch scale-up processes [27].

Purification and Isolation Protocols

The purification and isolation of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile requires sophisticated separation techniques that address the specific chemical properties of this complex molecule [28] [29]. The presence of both phenolic ether and nitrile functionalities presents unique challenges that must be addressed through carefully designed purification protocols [28].

Liquid-liquid extraction represents the primary approach for initial crude product purification, taking advantage of differential solubility between the target compound and reaction by-products [29]. The choice of extraction solvents must consider the amphiphilic nature of the target molecule, which contains both lipophilic aromatic regions and polar nitrile functionality [29]. Typical extraction protocols employ organic solvents such as ethyl acetate or dichloromethane for the organic phase, with aqueous phases adjusted to appropriate pH values to optimize partitioning behavior [29].

Water washing procedures are essential for removing ionic impurities, unreacted catalysts, and water-soluble by-products from the crude reaction mixture [29]. The effectiveness of water washes depends on the solubility characteristics of the impurities and the stability of the target compound under aqueous conditions [29]. Multiple washing steps may be required to achieve acceptable purity levels, with each wash optimized for specific impurity removal [29].

Crystallization techniques provide highly effective purification for compounds that exhibit favorable crystallization behavior [30]. The development of effective crystallization protocols requires systematic screening of solvent systems, temperature profiles, and seeding strategies [30]. Recrystallization from mixed solvent systems often provides superior purification compared to single-solvent approaches, allowing for fine-tuning of solubility characteristics [30].

Chromatographic separation methods offer the highest resolution for complex purification challenges [31]. Column chromatography using silica gel or other stationary phases can effectively separate closely related structural isomers and reaction by-products [31]. The selection of mobile phase compositions requires careful optimization to achieve adequate separation while maintaining reasonable analysis times [31].

High-performance liquid chromatography represents the ultimate purification technique for analytical-scale separations and can be scaled up for preparative applications [31]. The use of specialized stationary phases and gradient elution protocols enables the resolution of complex mixtures that cannot be separated by other methods [31]. Ion exchange chromatography may be particularly useful for compounds containing ionizable functional groups [31].

Distillation protocols must account for the thermal stability of the target compound and the boiling point differences between the desired product and impurities [28]. Vacuum distillation is often necessary to achieve adequate separation while maintaining temperatures below decomposition thresholds [28]. Fractional distillation with efficient column packing can provide excellent separation for volatile impurities [28].

Purification MethodPurity Achieved (%)Scale LimitationsTypical Recovery (%)Reference
Liquid-Liquid Extraction85-95None90-98 [29]
Recrystallization95-99Moderate70-85 [30]
Column Chromatography98-99.5Small to Medium80-95 [31]
Preparative HPLC>99.5Small85-95 [31]
Vacuum Distillation90-98None85-95 [28]

Advanced purification strategies incorporate multiple complementary techniques to achieve the highest possible purity levels [32]. The sequence of purification steps must be carefully designed to maximize overall recovery while achieving target purity specifications [32]. Initial crude purification through extraction and washing is typically followed by more sophisticated techniques such as chromatography or crystallization [32].

Spectroscopic Analysis

The structural characterization of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile represents a comprehensive investigation into the molecular architecture of this significant organonitrogen compound. Advanced spectroscopic techniques provide essential insights into the electronic environment, bonding characteristics, and conformational preferences of this phenoxybenzonitrile derivative.

Nuclear Magnetic Resonance Spectral Features (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile exhibits characteristic resonances that reflect the complex molecular architecture of this substituted phenoxy compound [1] [2]. The aromatic region displays three distinct proton environments corresponding to the 2,4-disubstituted phenyl ring system. The aromatic protons appear as characteristic signals between 6.8-7.5 ppm, with the ortho-positioned proton relative to the phenolic oxygen showing a characteristic downfield shift due to the electron-withdrawing effect of the oxygen substituent [3] [4].

The tertiary-pentyl substituents contribute significantly to the aliphatic region of the spectrum. The methyl groups attached to the quaternary carbon centers appear as singlets in the range of 1.1-1.4 ppm, integrating for twelve protons total from both tert-pentyl groups [5] [6]. The methylene protons of the tert-pentyl groups manifest as characteristic quartet patterns at 0.8-1.2 ppm, demonstrating coupling with the adjacent methyl groups [7] [8].

The phenoxy linkage generates a distinctive triplet signal at 3.9-4.1 ppm, corresponding to the -OCH₂- protons directly attached to the phenolic oxygen. This chemical shift reflects the deshielding effect of the oxygen atom and the aromatic ring system [9] [10]. The butyl chain connecting the phenoxy group to the nitrile functionality displays characteristic methylene multiplets between 1.8-2.0 ppm, while the nitrile-adjacent methylene protons appear as a triplet at 2.5-2.7 ppm, consistent with the electron-withdrawing nature of the cyano group [11] [12].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile [13] [14]. The nitrile carbon appears as a characteristic weak signal at approximately 118-122 ppm, typical for aromatic nitriles where conjugation with the aromatic system influences the chemical shift [15] [16]. The aromatic carbon atoms display signals in the range of 125-165 ppm, with the phenolic carbon-oxygen bond generating a distinctive resonance at 155-165 ppm due to the electron-donating effect of the oxygen substituent [17] [18].

The quaternary carbons of the tert-pentyl groups, bearing two methyl groups and one ethyl group, appear at 35-40 ppm, while the associated methylene carbons resonate at 30-35 ppm [5] [6]. The methyl carbons of the tert-pentyl substituents generate strong signals at 25-30 ppm, reflecting their equivalent magnetic environments [7] [8]. The ether linkage carbon appears at 65-70 ppm, characteristic of carbon atoms directly bonded to oxygen in aromatic ether systems [9] [10].

Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

DEPT experiments provide essential multiplicity information for carbon assignments in 4-(2,4-Di-tert-pentylphenoxy)butanenitrile [19] [20]. The DEPT-135 spectrum clearly differentiates between CH₃ groups (positive phase), CH₂ groups (negative phase), and CH carbons (positive phase), while quaternary carbons remain absent from the DEPT spectrum [21] [22]. This technique proves particularly valuable for distinguishing the multiple methyl groups of the tert-pentyl substituents from the various methylene carbons in the butyl chain and ether linkage [13] [14].

The tert-pentyl methyl carbons display characteristic positive peaks in the DEPT spectrum, confirming their primary carbon nature, while the methylene carbons of both the tert-pentyl groups and the connecting butyl chain appear as negative peaks [5] [6]. The aromatic CH carbons manifest as positive signals, clearly distinguishable from the quaternary aromatic carbons that are absent in the DEPT spectrum [7] [8].

Infrared Absorption Characteristics

The infrared spectrum of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile provides essential information about the functional groups and molecular vibrations present in this compound [23] [24]. The most characteristic and diagnostic absorption is the nitrile stretching vibration, appearing as a strong, sharp band in the region of 2200-2300 cm⁻¹ [15] [25]. This frequency range is typical for aromatic nitriles, where the conjugation with the aromatic system slightly lowers the stretching frequency compared to aliphatic nitriles [12] [16].

The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands between 3000-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds [26] [27]. The aliphatic carbon-hydrogen stretching absorptions dominate the region between 2800-3000 cm⁻¹, arising from the extensive alkyl substituents including the tert-pentyl groups and the butyl chain [25] [28].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, reflecting the substituted benzene ring system [26] [29]. The phenolic carbon-oxygen stretching produces a strong absorption band at 1200-1300 cm⁻¹, characteristic of aromatic ether linkages [23] [24]. Additional bands in the 1000-1200 cm⁻¹ region correspond to various carbon-oxygen and carbon-carbon stretching modes [25] [30].

The fingerprint region below 1000 cm⁻¹ contains numerous absorption bands arising from aromatic carbon-hydrogen bending vibrations (700-900 cm⁻¹) and aliphatic carbon-hydrogen deformation modes (1350-1470 cm⁻¹) [26] [29]. These bands provide valuable structural information for compound identification and purity assessment [28] [31].

Crystallographic Studies

X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile [32] [33]. While specific crystallographic data for this compound is limited in the literature, structural analysis of related 2,4-disubstituted phenolic compounds provides valuable insights into the expected molecular geometry and packing arrangements [34] [18].

The crystal structure determination would reveal critical parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation. The phenoxy linkage is expected to exhibit a characteristic C-O-C bond angle of approximately 118-120°, typical for aromatic ethers [9] [35]. The orientation of the butyl chain relative to the phenoxy group would be influenced by steric interactions with the tert-pentyl substituents [36] [2].

The tert-pentyl substituents are predicted to adopt preferred conformations that minimize steric repulsion while maintaining optimal electronic interactions with the aromatic ring system [5] [6]. The bulky nature of these substituents would significantly influence the molecular packing in the crystal structure, potentially leading to specific intermolecular interaction patterns [34] [33].

Molecular Conformation Analysis

The molecular conformation of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile is governed by the interplay between electronic effects, steric interactions, and intermolecular forces [32] [9]. The 2,4-disubstituted phenyl ring system creates a sterically crowded environment that influences the preferred conformations of the flexible side chains [5] [6].

The phenoxy linkage represents a critical conformational feature, with the C-O-C bond angle and the dihedral angle between the phenyl ring and the butyl chain determining the overall molecular shape [9] [35]. The electronic properties of the phenolic oxygen, including its lone pair electrons, contribute to the preferred orientation of the ether linkage [36] [2].

The nitrile group at the terminus of the butyl chain introduces additional conformational constraints through its linear geometry and electronic properties [11] [12]. The interaction between the nitrile group and other molecular components, including potential intramolecular hydrogen bonding or dipole-dipole interactions, influences the overall molecular conformation [15] [16].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide essential insights into the electronic structure and molecular properties of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile [37] [38]. These computational studies reveal the optimized molecular geometry, electronic distribution, and energetic properties that are not directly accessible through experimental techniques alone [39] [40].

The optimized molecular geometry obtained from DFT calculations indicates the preferred conformations of the tert-pentyl substituents and the orientation of the phenoxy linkage relative to the aromatic ring system [5] [6]. The calculations reveal that the bulky tert-pentyl groups adopt conformations that minimize steric interactions while maintaining favorable electronic interactions with the aromatic π-system [34] [33].

The electronic properties calculated through DFT methods include partial atomic charges, dipole moments, and polarizabilities that influence the intermolecular interactions and physical properties of the compound [37] [40]. The nitrile group contributes significantly to the overall dipole moment of the molecule, affecting its solubility and interaction with other polar molecules [11] [12].

Molecular Orbital Interactions

The molecular orbital analysis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile reveals the electronic structure and bonding characteristics of this complex molecule [37] [38]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide crucial information about the electronic properties and potential reactivity of the compound [39] [40].

The HOMO is primarily localized on the aromatic ring system and the phenolic oxygen, reflecting the electron-donating character of the tert-pentyl substituents and the oxygen atom [5] [6]. The LUMO shows significant contribution from the nitrile group, consistent with its electron-withdrawing nature and potential as an electrophilic center [11] [12].

The molecular orbital overlap and interaction patterns reveal the electronic communication between different parts of the molecule, including the extent of conjugation between the aromatic ring and the nitrile group through the phenoxy linkage [36] [2]. These interactions influence the spectroscopic properties, chemical reactivity, and physical characteristics of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile [9] [35].

XLogP3

6.4

Other CAS

36268-65-2

Wikipedia

Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-

General Manufacturing Information

Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-: ACTIVE

Dates

Last modified: 08-15-2023

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